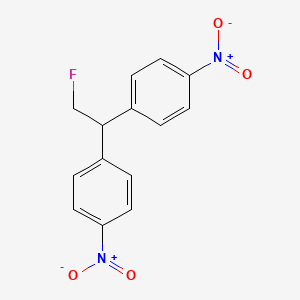
1,1'-(2-Fluoroethane-1,1-diyl)bis(4-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Fluoroethane-1,1-diyl)bis(4-nitrobenzene) is an organic compound characterized by the presence of a fluoroethane moiety linked to two nitrobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Fluoroethane-1,1-diyl)bis(4-nitrobenzene) typically involves the reaction of 2-fluoroethane with 4-nitrobenzene under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(2-Fluoroethane-1,1-diyl)bis(4-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form different oxidation states.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The fluoroethane moiety can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products include amines or hydroxylamines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1,1’-(2-Fluoroethane-1,1-diyl)bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(2-Fluoroethane-1,1-diyl)bis(4-nitrobenzene) involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The fluoroethane moiety and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
1,1-Difluoroethane: An organofluorine compound used as a refrigerant and propellant.
1,1-Dichloro-1-fluoroethane: A haloalkane used as a solvent and foam blowing agent.
Uniqueness: 1,1’-(2-Fluoroethane-1,1-diyl)bis(4-nitrobenzene) is unique due to its specific combination of a fluoroethane moiety and nitrobenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
64416-15-5 |
|---|---|
Molecular Formula |
C14H11FN2O4 |
Molecular Weight |
290.25 g/mol |
IUPAC Name |
1-[2-fluoro-1-(4-nitrophenyl)ethyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H11FN2O4/c15-9-14(10-1-5-12(6-2-10)16(18)19)11-3-7-13(8-4-11)17(20)21/h1-8,14H,9H2 |
InChI Key |
WNJMNJOZAICDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CF)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















